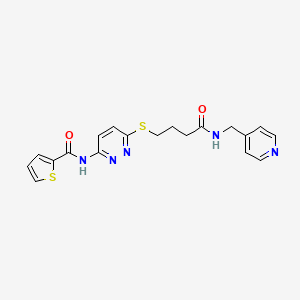
3-(Dimethoxymethyl)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Dimethoxymethyl)benzaldehyde: is a chemical compound with the molecular formula C10H12O3 . It is a derivative of benzaldehyde, where the benzene ring is substituted with a dimethoxymethyl group at the third position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Dimethoxymethyl)benzaldehyde can be achieved through several methods. One common approach involves the chloromethylation of 3,4-dimethoxybenzene to produce 3,4-dimethoxybenzyl chloride, which is then reacted with hexamethylenetetramine in the presence of an aqueous solution. The resulting product is hydrolyzed by heating at a pH of 3 to 6.5 in the presence of ethanoic acid or ethanol to form this compound .
Industrial Production Methods: For industrial production, the process involves the chloromethylation of 3,4-dimethoxybenzene followed by reaction with hexamethylenetetramine and subsequent hydrolysis. This method is particularly suitable for large-scale production due to its simplicity and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: 3-(Dimethoxymethyl)benzaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: In the presence of palladium chloride (PdCl2) and hydrogen peroxide (H2O2), this compound can be oxidized to form benzoic acid and subsequently esterified to methyl benzoate.
Reduction: The compound can be reduced to benzyl alcohol using appropriate reducing agents.
Substitution: It can undergo electrophilic substitution reactions, where the dimethoxymethyl group influences the reactivity of the benzene ring.
Major Products:
Oxidation: Benzoic acid, methyl benzoate
Reduction: Benzyl alcohol
Substitution: Various substituted benzaldehydes
Wissenschaftliche Forschungsanwendungen
3-(Dimethoxymethyl)benzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block in organic synthesis.
Biology: The compound is utilized in the study of biological pathways and mechanisms due to its reactivity and structural properties.
Industry: The compound is used in the production of fragrances, flavors, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-(Dimethoxymethyl)benzaldehyde involves its reactivity with various reagents and catalysts. For example, in the presence of palladium chloride (PdCl2) and hydrogen peroxide (H2O2), the compound undergoes oxidation to form benzoic acid and methyl benzoate. The palladium catalyst facilitates the formation of H+ ions, promoting esterification and acetalization reactions . The molecular targets and pathways involved in these reactions depend on the specific conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
- 3,4-Dimethoxybenzaldehyde
- 2,3-Dimethoxybenzaldehyde
- 3-Acetoxy-2-methylbenzaldehyde
Comparison: 3-(Dimethoxymethyl)benzaldehyde is unique due to the presence of the dimethoxymethyl group, which influences its reactivity and chemical properties. Compared to 3,4-dimethoxybenzaldehyde, it has different reactivity patterns in oxidation and substitution reactions. The presence of the dimethoxymethyl group also affects its applications in various fields, making it a valuable compound for specific research and industrial purposes .
Eigenschaften
IUPAC Name |
3-(dimethoxymethyl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-12-10(13-2)9-5-3-4-8(6-9)7-11/h3-7,10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQQJCMQYSFBHHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC=CC(=C1)C=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2788715.png)



![1-[3-(Methylsulfanyl)phenyl]-3-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydropyridazin-4-one](/img/structure/B2788722.png)
![N'-(5-methyl-1,2-oxazol-3-yl)-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}ethanediamide](/img/structure/B2788723.png)

![8-(5-Bromo-2-pyridyl)-8-hydroxy-1,4-dioxaspiro[4.5]decane](/img/structure/B2788728.png)
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2788730.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-7-hydroxy-4-methyl-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2788731.png)
![N-([2,2'-bifuran]-5-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2788732.png)



